Phosphinecarboxylic acid, bis(4-methylphenoxy)-, phenyl ester, oxide
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Overview
Description
Phosphinecarboxylic acid, bis(4-methylphenoxy)-, phenyl ester, oxide is a complex organic compound with the molecular formula C21H19O5P. This compound is known for its unique structure, which includes a phosphine oxide group bonded to a phenyl ester and two 4-methylphenoxy groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, bis(4-methylphenoxy)-, phenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with phenyl esters and 4-methylphenoxy groups under controlled conditions. One common method involves the use of Grignard reagents, which react with chlorophosphines to form the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Phosphinecarboxylic acid, bis(4-methylphenoxy)-, phenyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine.
Substitution: The phenyl ester and 4-methylphenoxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound results in phosphine oxides, while reduction can yield phosphines. Substitution reactions can produce a variety of derivatives depending on the nucleophiles employed.
Scientific Research Applications
Phosphinecarboxylic acid, bis(4-methylphenoxy)-, phenyl ester, oxide is utilized in several scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which phosphinecarboxylic acid, bis(4-methylphenoxy)-, phenyl ester, oxide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphine oxide group can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphinecarboxylic acid, bis(4-methylphenoxy)-, methyl ester, oxide
- Phosphinecarboxylic acid, bis(4-methylphenoxy)-, ethyl ester, oxide
- Phosphinecarboxylic acid, bis(4-methylphenoxy)-, butyl ester, oxide
Uniqueness
Phosphinecarboxylic acid, bis(4-methylphenoxy)-, phenyl ester, oxide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the phenyl ester group, in particular, differentiates it from other similar compounds and influences its behavior in chemical reactions and biological systems.
Properties
CAS No. |
74270-17-0 |
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Molecular Formula |
C21H19O5P |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
phenyl bis(4-methylphenoxy)phosphorylformate |
InChI |
InChI=1S/C21H19O5P/c1-16-8-12-19(13-9-16)25-27(23,26-20-14-10-17(2)11-15-20)21(22)24-18-6-4-3-5-7-18/h3-15H,1-2H3 |
InChI Key |
IORAAQDUDVGXSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(C(=O)OC2=CC=CC=C2)OC3=CC=C(C=C3)C |
Origin of Product |
United States |
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